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Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of MAX-40279
hemifumarate, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth

factor receptor (FGFR). Due to the limited publicly available broad-panel kinase screening data

for MAX-40279, this guide focuses on its known primary targets and compares its profile with

several other clinically relevant kinase inhibitors known to target FLT3 and/or FGFR: Sorafenib,

Ponatinib, Quizartinib, Midostaurin, and Gilteritinib.

Introduction to MAX-40279 Hemifumarate
MAX-40279 is an orally bioavailable, multi-targeted kinase inhibitor under development for the

treatment of acute myeloid leukemia (AML).[1] Preclinical studies have demonstrated its potent

inhibitory activity against both wild-type and mutant forms of FLT3, including the D835Y

mutation known to confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[2][3]

Additionally, MAX-40279 targets FGFR subtypes 1, 2, and 3.[2] This dual-targeting mechanism

is intended to overcome resistance mechanisms in AML driven by the activation of the

FGF/FGFR pathway in the bone marrow microenvironment.[4] Recent preclinical data also

suggests that MAX-40279 can inhibit hematopoietic progenitor kinase 1 (HPK1), potentially

relieving the negative regulation of the T cell receptor (TCR) pathway.[1][5]
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The following table summarizes the available quantitative data on the kinase inhibition profiles

of MAX-40279 and its alternatives. The data is primarily derived from KINOMEscan™ assays,

a widely used platform for assessing kinase inhibitor selectivity. It is important to note that direct

comparison of IC50 or Kd values across different studies should be done with caution due to

variations in experimental conditions.

Note on MAX-40279 Data: Comprehensive, publicly available kinome-wide cross-reactivity data

for MAX-40279 is limited. The table reflects its known potent activity against its primary targets.

The selectivity of MAX-40279 against a broader panel of kinases has been described as

"potent, selective, and bioavailable" in preclinical evaluations, but specific quantitative data on

off-target inhibition is not yet published in detail.[2]
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Kinase
Target

MAX-
40279

Sorafenib Ponatinib
Quizartini
b

Midostau
rin

Gilteritini
b

Primary

Targets

FLT3

(Wild-Type)

Potent

Inhibition

(IC50/Kd

not

specified)

[2]

IC50: 57

nM[6]

IC50: 13

nM[7]

Kd: 3.3

nM[8]

Kd: 11.0

nM[9]

IC50: 0.29

nM[10]

FLT3-ITD

Potent

Inhibition

(IC50/Kd

not

specified)

[2]

- -
IC50: 1.1

nM[11]

Kd: 11.0

nM[9]

IC50: 0.92

nM (MV4-

11 cells)

[10]

FLT3-

D835Y

Potent

Inhibition

(IC50/Kd

not

specified)

[2]

- -

IC50:

>1000

nM[11]

Kd: 15.0

nM[9]

IC50: 1.6

nM (Ba/F3

cells)[10]

FGFR1

Potent

Inhibition

(IC50/Kd

not

specified)

[2]

-
IC50: 2

nM[7]
- - -

FGFR2

Potent

Inhibition

(IC50/Kd
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[2]

- - - - -
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FGFR3

Potent

Inhibition

(IC50/Kd

not

specified)

[2]

- - - - -

Selected

Off-Targets

KIT -
IC50: 58

nM[6]

IC50: 13

nM[7]

Kd: 4.8

nM[12]

Kd: 7.7 nM
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IC50: 230

nM[10]
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nM[6]
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nM[7]
- - -

PDGFRα - -
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- -

PDGFRβ -
IC50: 57

nM[6]
-
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- -

SRC - -
IC50: 5.4

nM[7]
- - -

AXL - - - - -
IC50: 0.73

nM[10]

ALK - - - - -

Potent

Inhibition[1

0]

Selectivity

Score

No. of

kinases

with Kd

<100 nM

(out of 404)

Data not

available
83[8]

Data not

available
8[8] 54[14] 19[8]
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Experimental Protocols
The quantitative data presented in this guide are primarily generated using kinase binding

assays, with the KINOMEscan™ platform from Eurofins Discovery being a prominent example.

KINOMEscan™ Competition Binding Assay
Principle: This assay quantifies the binding interactions between a test compound and a panel

of kinases. It is an in vitro, ATP-independent, competition-based assay. The three main

components are: a DNA-tagged kinase, an immobilized ligand that binds to the active site of

the kinase, and the test compound. The test compound competes with the immobilized ligand

for binding to the kinase. The amount of kinase that binds to the immobilized ligand is

measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in

the presence of the test compound indicates a stronger interaction between the compound and

the kinase.

Methodology:

Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is

used. An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).

Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand and

the test compound at various concentrations.

Separation: The solid support with the bound kinase is separated from the unbound kinase.

Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the

DNA tag.

Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the

control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl

value indicates stronger inhibition of binding. Alternatively, dissociation constants (Kd) can be

determined by performing the assay with a range of test compound concentrations.
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KINOMEscan™ Assay Workflow

Signaling Pathway Visualization
MAX-40279 primarily targets the FLT3 and FGFR signaling pathways, which are crucial in the

proliferation and survival of certain cancer cells, particularly in AML. The diagram below

illustrates a simplified representation of these pathways and the points of inhibition by MAX-

40279.
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FLT3 and FGFR Signaling Inhibition

Comparison of Alternatives
Sorafenib: A multi-kinase inhibitor targeting Raf kinases, VEGFR, PDGFR, and FLT3.[6] It

exhibits a broader off-target profile compared to more selective FLT3 inhibitors.[8]

Ponatinib: A potent pan-BCR-ABL inhibitor that also demonstrates significant activity against

FLT3, FGFR, VEGFR, and other kinases.[7][10] Its broad activity contributes to its efficacy

but also to a notable toxicity profile.

Quizartinib: A second-generation, highly selective type II FLT3 inhibitor.[8][11] It shows strong

potency against FLT3-ITD but is less effective against TKD mutations like D835Y.[11] Its high

selectivity results in a more focused target profile compared to multi-kinase inhibitors.[8]
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Midostaurin: A multi-targeted inhibitor of FLT3, KIT, PDGFR, VEGFR2, and members of the

protein kinase C (PKC) family.[9] Its broad-spectrum activity is thought to contribute to its

clinical efficacy in AML.[15]

Gilteritinib: A potent, orally available dual FLT3/AXL inhibitor with activity against both FLT3-

ITD and TKD mutations.[10] It is considered more selective than first-generation FLT3

inhibitors.[13]

Conclusion
MAX-40279 hemifumarate is a promising dual FLT3/FGFR inhibitor with a preclinical profile

suggesting potent activity against clinically relevant mutations in AML. While a comprehensive

public kinome-wide selectivity profile is not yet available to fully assess its cross-reactivity, its

dual-targeting mechanism offers a potential advantage in overcoming resistance to more

selective FLT3 inhibitors. For researchers and drug development professionals, understanding

the broader kinase inhibition landscape through comparative analysis with agents like

sorafenib, ponatinib, quizartinib, midostaurin, and gilteritinib is crucial. Each of these

alternatives presents a unique balance of potency, selectivity, and off-target effects, which

ultimately influences their clinical utility and safety profiles. As more data on MAX-40279

becomes available, a more direct and detailed comparison of its selectivity will be possible,

further elucidating its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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